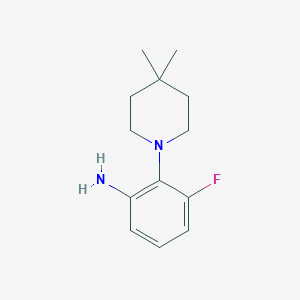

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4,4-二甲基-1-哌啶基)-3-氟苯胺是一种有机化合物,其特征在于哌啶环被两个甲基取代,苯胺环上有一个氟原子。

准备方法

合成路线及反应条件

2-(4,4-二甲基-1-哌啶基)-3-氟苯胺的合成通常涉及在特定条件下,3-氟苯胺与4,4-二甲基-1-哌啶反应。该反应通常在合适的溶剂和催化剂的存在下进行,以促进所需产物的形成。

工业生产方法

该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程可能包括通过重结晶或色谱法提纯等步骤来获得最终产物。

化学反应分析

反应类型

2-(4,4-二甲基-1-哌啶基)-3-氟苯胺可以发生各种化学反应,包括:

氧化: 此反应可以引入含氧官能团。

还原: 此反应可以去除含氧官能团或还原双键。

取代: 此反应可以将一个官能团替换为另一个。

常用试剂及条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 常见的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。

取代: 常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子)。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成含有羟基或羰基的化合物,而还原可能生成胺或醇。

科学研究应用

2-(4,4-二甲基-1-哌啶基)-3-氟苯胺在科学研究中有几种应用:

化学: 它可用作合成更复杂分子的构建块。

生物学: 它可能用于研究生物途径和相互作用。

工业: 它可用于生产具有特定性能的材料。

作用机制

2-(4,4-二甲基-1-哌啶基)-3-氟苯胺的作用机制涉及它与特定分子靶标的相互作用。哌啶环和氟原子可能在与这些靶标的结合中起关键作用,影响化合物的生物活性。确切的途径和靶标取决于该化合物所使用的特定应用和环境。

相似化合物的比较

类似化合物

- 4-(4,4-二甲基-1-哌啶基)苯甲酸

- 苯腈,4-(4,4-二甲基-1-哌啶基)-

独特性

2-(4,4-二甲基-1-哌啶基)-3-氟苯胺的独特之处在于苯胺环上同时存在哌啶环和氟原子。这种官能团组合可以赋予其特定的化学和生物特性,使其与其他类似化合物区别开来。

生物活性

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline is a compound of increasing interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine ring with a dimethyl substitution and a fluoroaniline moiety. Its structural characteristics contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, including dipeptidyl peptidase IV (DPP-4) and α-glucosidase. These enzymes are crucial in glucose metabolism, making the compound a candidate for antidiabetic therapies.

DPP-4 Inhibition

A study highlighted the efficacy of related compounds as selective DPP-4 inhibitors. The biological evaluation demonstrated that these compounds could significantly suppress DPP-4 activity in vitro and in vivo, leading to hypoglycemic effects. The SAR analysis indicated that specific structural features enhance DPP-4 inhibitory potency, suggesting that similar modifications could be applied to this compound to optimize its activity .

α-Glucosidase Inhibition

In another investigation, fluorine-substituted piperidine derivatives were tested against α-glucosidase. The results showed that these compounds exhibited notable inhibitory effects compared to the standard acarbose. The kinetic studies revealed that some derivatives displayed competitive inhibition, which aligns with the expected mechanism for managing postprandial glucose levels .

In Vivo Efficacy

In vivo studies using STZ-induced diabetic rat models demonstrated that derivatives of similar structures could effectively lower blood glucose levels. The compounds were administered at varying dosages, and the results indicated significant improvements in glycemic control, suggesting a potential application for this compound in diabetes management .

Toxicity and Safety Profile

Acute toxicity assessments have shown promising safety profiles for related compounds. For instance, studies confirmed low cytotoxicity levels (CC50 > 10 μM) for several analogs, indicating that they could be developed further without significant safety concerns .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various piperidine derivatives revealed critical insights into how modifications influence biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances enzyme inhibition.

- Piperidine Modifications : Alterations in the piperidine ring can significantly affect binding affinity and selectivity towards target enzymes.

A summary table of SAR findings is presented below:

| Compound | DPP-4 IC50 (nM) | α-Glucosidase IC50 (nM) | Toxicity (CC50 μM) |

|---|---|---|---|

| Compound A | 0.60 | 5.0 | >10 |

| Compound B | 0.48 | 3.5 | >10 |

| Compound C | 0.93 | 8.0 | >10 |

属性

分子式 |

C13H19FN2 |

|---|---|

分子量 |

222.30 g/mol |

IUPAC 名称 |

2-(4,4-dimethylpiperidin-1-yl)-3-fluoroaniline |

InChI |

InChI=1S/C13H19FN2/c1-13(2)6-8-16(9-7-13)12-10(14)4-3-5-11(12)15/h3-5H,6-9,15H2,1-2H3 |

InChI 键 |

XPMAGHSOYIIPGV-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCN(CC1)C2=C(C=CC=C2F)N)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。